molecular formula C13H10BrNO B2909359 (3-Aminophenyl)(4-bromophenyl)methanone CAS No. 65158-70-5

(3-Aminophenyl)(4-bromophenyl)methanone

Cat. No.: B2909359
CAS No.: 65158-70-5
M. Wt: 276.133
InChI Key: TTZDQRYGVLZZAS-UHFFFAOYSA-N
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Description

(3-Aminophenyl)(4-bromophenyl)methanone is an organic compound with the molecular formula C13H10BrNO. It is a derivative of benzophenone, where one phenyl ring is substituted with an amino group at the 3-position and the other phenyl ring is substituted with a bromine atom at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminophenyl)(4-bromophenyl)methanone can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide under mild conditions . For example, 3-aminophenylboronic acid can be coupled with 4-bromobenzoyl chloride in the presence of a palladium catalyst and a base to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(3-Aminophenyl)(4-bromophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-Aminophenyl)(4-bromophenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Aminophenyl)(4-bromophenyl)methanone involves its interaction with specific molecular targets. For instance, the amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Aminophenyl)(4-bromophenyl)methanone is unique due to the specific positioning of the amino and bromine substituents, which can influence its reactivity and interactions with other molecules. This unique structure allows for distinct applications in various fields compared to its analogs .

Properties

IUPAC Name

(3-aminophenyl)-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZDQRYGVLZZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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